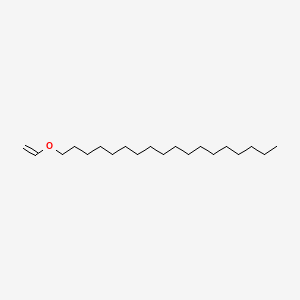

Octadecyl vinyl ether

Description

The exact mass of the compound this compound is 296.307915895 g/mol and the complexity rating of the compound is 188. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111998. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

1-ethenoxyoctadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-4-2/h4H,2-3,5-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJDJWUCRAPCOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-96-7 | |

| Record name | Poly(octadecyl vinyl ether) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2061305 | |

| Record name | Octadecane, 1-(ethenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 30 deg C; [ChemIDplus] Solid; mp = 24-28 deg C; [Aldrich MSDS] | |

| Record name | Octadecane, 1-(ethenyloxy)- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10160 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

930-02-9, 9003-96-7 | |

| Record name | Octadecyl vinyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecyl vinyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecane, 1-(ethenyloxy)-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009003967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyl octadecyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecane, 1-(ethenyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecane, 1-(ethenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(vinyloxy)octadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTADECYL VINYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15102HDV20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Octadecyl Vinyl Ether: Foundational Aspects in Polymer Science and Advanced Materials Research

Contextual Significance in Polymer Chemistry and Materials Engineering

Octadecyl vinyl ether is a versatile building block in the synthesis of polymers with tailored properties. The presence of the long C18 alkyl chain results in polymers with a strong hydrophobic character and the ability to form ordered, crystalline structures. This side-chain crystallization allows poly(this compound) (PODVE) to be utilized as a plastic-like material with functional ether units along its backbone. rsc.org

The monomer's reactivity, primarily through its vinyl group, allows for polymerization via various mechanisms, including cationic, radical, and photopolymerization. nih.gov This versatility enables the synthesis of a wide array of polymeric architectures, from simple homopolymers to complex block and graft copolymers. The incorporation of ODVE into polymer chains can significantly enhance the hydrophobicity of the resulting material, a desirable characteristic for applications such as coatings, adhesives, and water-repellent surfaces. nih.govdataintelo.com

Furthermore, the amphiphilic nature that can be achieved by copolymerizing ODVE with hydrophilic monomers has led to extensive research in self-assembling systems. These copolymers are of interest for their potential use as surfactants, emulsifiers, and in the formation of specialized structures like micelles and Langmuir-Blodgett films. researchgate.netacs.org In materials engineering, ODVE-based polymers are explored for their potential in advanced applications, including drug delivery systems, where their biocompatibility and ability to be functionalized are highly valued. nih.gov

Historical Development and Early Polymerization Insights

The exploration of vinyl ether polymerization dates back to the early 20th century. One of the earliest accounts of vinyl ether polymerization was the iodine-initiated polymerization of styrene. nih.gov Later, similar iodine-initiated polymerization was applied to this compound, which resulted in the formation of paraffin-like solid polymers. nih.gov These early studies laid the groundwork for understanding the cationic polymerization of vinyl ethers, a mechanism to which they are particularly susceptible due to the electron-donating nature of the ether oxygen.

Early investigations into the cationic polymerization of this compound were conducted using various catalysts. For instance, studies in the mid-20th century explored the use of catalysts like anhydrous SnCl₄ in different solvents to polymerize ODVE. chemicalbook.com These experiments revealed that the properties of the resulting polymer were highly dependent on the reaction conditions, including the dielectric constant of the solvent. chemicalbook.com

The development of living cationic polymerization in the 1980s marked a significant milestone, offering unprecedented control over the polymerization of vinyl ethers, including ODVE. alfa-chemistry.com This technique allowed for the synthesis of polymers with well-defined molecular weights and low polydispersity. researchgate.net Researchers investigated various initiating systems, such as the combination of trimethylsilyl (B98337) iodide and zinc iodide, to achieve living polymerization of ODVE, enabling the creation of block copolymers with controlled architectures. researchgate.net These early insights into controlling the polymerization process were crucial for unlocking the full potential of this compound in the design of advanced materials.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₄₀O |

| Molecular Weight | 296.54 g/mol |

| Appearance | White to almost white powder or lump |

| Melting Point | 24-28 °C |

| Boiling Point | 183-192 °C at 7 mmHg |

| Density | 0.8138 g/cm³ |

| Refractive Index | ~1.480 |

| Flash Point | >110 °C |

| Solubility | Low in water; soluble in organic solvents like ethanol (B145695) and chloroform. |

Data sourced from references nih.govalfa-chemistry.comvwr.comvulcanchem.com.

Properties of Poly(this compound)

| Property | Value |

| CAS Number | 9003-96-7 |

| Molecular Formula | (C₂₀H₄₀O)ₓ |

| Appearance | Wax-like solid |

| Melting Point | ~30.0 °C |

| Boiling Point | 370.1 °C at 760 mmHg |

| Density | 0.823 g/cm³ |

| Refractive Index | 1.446 |

| Key Feature | Exhibits side-chain crystallization. |

Data sourced from references rsc.orgalfa-chemistry.com.

Detailed Research Findings: Polymerization of this compound

| Polymerization Method | Initiator/Catalyst | Solvent | Temperature | Key Findings |

| Cationic Polymerization | Trimethylsilyl iodide / ZnI₂ | Toluene | 0 °C and 10 °C | For molecular weights below 6000, a linear relationship between Mn and conversion was observed, indicative of a living mechanism. At higher molecular weights, deviation occurred due to monomer transfer. researchgate.net |

| Living Cationic Polymerization | Trimethylsilyl iodide / 1,1,3,3-tetramethoxy propane (B168953) / ZnI₂ | Toluene | 0 °C | Successful synthesis of living bifunctional poly(this compound), which was then used to initiate the polymerization of methyl vinyl ether to form amphiphilic ABA-type block copolymers. researchgate.net |

| Cationic Polymerization | Trifluoromethyl sulfonates | Various | Room Temperature to -78 °C | These commercially available catalysts, in combination with various solvents and ligands, can produce poly(vinyl ether)s with controlled molecular weights, narrow distributions, and high tacticity. rsc.org |

| Radical Copolymerization | Not specified | Not specified | Not specified | Copolymerization with maleic anhydride (B1165640) yields an alternating copolymer. scipoly.comscipoly.com |

| UV-Initiated Solid-State Polymerization | Photoinitiator | Solid State | Not specified | The polymerization was found to occur in the rotator phase of the crystalline monomer. |

Synthesis Methodologies of Octadecyl Vinyl Ether and Its Precursors

Acetylene-Based Vinylation of Octadecyl Alcohol

The most direct method for synthesizing octadecyl vinyl ether is the reaction of octadecyl alcohol with acetylene (B1199291). This process, a variant of the Reppe vinylation, involves the addition of the alcohol's hydroxyl group across the triple bond of acetylene.

The vinylation of long-chain alcohols like octadecyl alcohol is typically conducted under basic conditions. Potassium hydroxide (B78521) is a commonly employed catalyst for this transformation. google.com In a representative procedure, octadecyl alcohol is heated to its melting point, and a catalyst such as potassium hydroxide is introduced. The reaction temperature is then raised, for instance to 180°C, while acetylene is metered into the reactor. google.com The alcohol is gradually converted to this compound through this process. google.com

Other highly effective, or "superbasic," catalytic systems have been developed for the vinylation of various alcohols, which can include cesium-based catalysts. For example, systems like CsF-NaOH have been shown to efficiently catalyze the addition of primary alcohols to acetylene at elevated temperatures (135–140°C) and pressures, affording high yields of the corresponding vinyl ethers. researchgate.net

| Catalyst System | Temperature | Pressure | Substrate | Product | Yield |

| Potassium Hydroxide | 180°C | Not specified | Octadecyl Alcohol | This compound | Not specified |

| CsF-NaOH | 135-140°C | Enhanced | Primary Alcohols | Alkyl Vinyl Ethers | 73-89% researchgate.net |

This table presents catalyst systems used for the vinylation of alcohols. While data for various primary alcohols is available, specific yield for this compound under these exact conditions is not detailed in the provided sources.

The synthesis of vinyl ethers from alcohols and acetylene can be performed using either batch or continuous processing methods. google.com

Batch Processing : In a batch process, reactants are loaded into a reactor, the reaction proceeds for a set amount of time, and then the product is isolated. This method offers flexibility and is well-suited for smaller-scale production or when a variety of different products are made in the same equipment. cerionnano.comresearchgate.net Early-stage process development is often conducted in batch mode. aiche.org

Continuous Processing : In a continuous process, reactants are continuously fed into the reactor, and the product is continuously removed. thechemicalengineer.com This approach is advantageous for large-scale production of a single product, as it can lead to higher throughput, consistent product quality, and improved safety, particularly with exothermic reactions. cerionnano.comaiche.org For the vinylation reaction, the product vinyl ether can be vaporized as it is formed and thereby separated from the reaction medium, which may contain the catalyst and the higher-boiling alcohol precursor. google.com Continuous processes can be more energy-efficient and reduce waste compared to batch operations. cerionnano.comthechemicalengineer.com

The choice between batch and continuous manufacturing depends on factors like production volume, process safety, manufacturing cost, and the desired timeline for commercialization. aiche.org

Dehydrogenative Ester Synthesis from Enol Ethers

While not a synthesis method for this compound itself, the compound can serve as a substrate in advanced catalytic reactions. One such transformation is the dehydrogenative synthesis of esters from enol ethers and water, where the enol ether is oxidized to the corresponding ester.

A recently developed ruthenium acridine-based PNP(Ph)-type complex has been shown to effectively catalyze the dehydrogenative synthesis of esters from enol ethers, using water as the formal oxidant. rsc.orgnih.govbohrium.com This reaction is highly atom-economical, producing hydrogen gas (H₂) as the sole byproduct. nih.gov The reaction proceeds under neutral, additive-free conditions, with the ruthenium complex synergistically catalyzing both the necessary hydration and dehydrogenation steps. rsc.orgnih.gov

| Catalyst | Reactants | Product | Byproduct | Conditions |

| Ruthenium acridine-based PNP(Ph)-type complex | Enol Ether, Water | Ester | H₂ | Neutral, Additive-free nih.gov |

Mechanistic studies, supported by Density Functional Theory (DFT), suggest that this transformation does not follow a simple tandem hydration-dehydrogenation pathway. rsc.orgnih.gov Instead, an inner-sphere stepwise coupled reaction pathway is proposed to be operational. rsc.orgnih.gov The reaction likely proceeds through a hemiacetal-like intermediate formed upon the initial addition of water to the enol ether, which is then dehydrogenated by the ruthenium catalyst to form the ester product. nih.gov This integrated mechanism at the ruthenium center avoids separate, outer-sphere steps. nih.gov

This catalytic system has been applied to various vinyl and cyclic enol ethers, demonstrating its potential for a broader substrate scope. nih.gov

Adduct Formation and Initiation Strategies

This compound can participate in polymerization reactions, particularly cationic polymerization, where the vinyl group's double bond is highly reactive toward cationic initiators.

The initiation of cationic polymerization of vinyl ethers can be achieved with various systems. One modern approach involves using a combination of an alcohol initiator, such as cumyl alcohol (CumOH), and a powerful Lewis acid co-initiator like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). mdpi.com In this system, the Lewis acid activates the alcohol, generating a carbocationic active center that subsequently attacks the vinyl ether monomer, initiating the polymerization chain. mdpi.com

The process begins with the formation of an adduct between the initiator and the monomer. The resulting carbocationic species then rapidly propagates by adding more monomer units. However, the high reactivity of the cationic species can lead to undesirable chain transfer reactions, which can be suppressed by conducting the polymerization at low temperatures. nih.gov Trifluoromethyl sulfonates have also been explored as catalysts for the large-scale polymerization of vinyl ethers, including n-octadecyl vinyl ether, demonstrating the potential for producing high-molecular-weight polymers. nih.gov

Polymerization Mechanisms and Kinetics of Octadecyl Vinyl Ether

Cationic Polymerization of Octadecyl Vinyl Ether

Stereoselective Cationic Polymerization

Influence on Tacticity and Stereoregularity

The control of stereochemistry in the polymerization of vinyl ethers is crucial as the polymer's tacticity significantly impacts its physical and mechanical properties. For poly(vinyl ether)s (PVEs), including poly(this compound), achieving high levels of stereoregularity can transform the material from an amorphous substance into a semicrystalline thermoplastic with more desirable engineering properties. unc.edunih.govnsf.gov

In the cationic polymerization of vinyl ethers, the propagating chain end is a planar oxocarbenium ion, which inherently lacks a preference for the facial addition of the incoming monomer, often leading to atactic (non-stereoregular) polymers. nsf.gov However, significant progress has been made in catalyst-controlled stereoselective polymerization, which allows for the synthesis of highly isotactic PVEs. This is achieved by designing chiral counterions that create a specific stereochemical environment at the propagating chain end, thereby directing the addition of the monomer. nih.govnsf.gov

A prominent and general method for achieving high isotacticity in the polymerization of various alkyl vinyl ethers involves the use of a chiral catalyst system, a principle that is applicable to this compound. unc.edunsf.gov This system often employs a combination of a chiral Brønsted acid and a Lewis acid. For instance, chiral BINOL-based phosphoric acids, when used with a titanium Lewis acid, have proven effective in creating a chiral counterion that biases the monomer enchainment, leading to high degrees of isotacticity. unc.edu This approach of asymmetric ion pairing catalysis has been demonstrated to be a general strategy for a range of vinyl ether substrates. unc.edunih.gov

Recent advancements have also explored organocatalysis for stereoselective cationic polymerization. Confined Brønsted acids have been utilized as catalysts to produce alkyne-functionalized vinyl ether copolymers with high isotacticity (up to 90% meso diads). nih.gov Furthermore, photoredox catalysis using a chiral ion pair, consisting of a photoredox-active cation and a sterically confined chiral anion, has achieved high isotactic selectivity (up to 91% m) in vinyl ether polymerizations under visible light with very low catalyst loading. chemrxiv.org

The development of these catalyst systems is foundational for controlling the stereoregularity of poly(this compound). By carefully selecting the chiral catalyst and reaction conditions, it is possible to synthesize isotactic poly(this compound), thereby enabling access to a polar thermoplastic with enhanced material properties derived from its ordered, semicrystalline structure. nsf.govunc.edu

Solid-State Photopolymerization of this compound

UV-Initiated Cationic Photopolymerization in Crystalline Forms

The UV-initiated solid-state polymerization of this compound (ODVE) has been demonstrated to proceed rapidly in its crystalline state. The polymerization takes place in a specific crystalline phase known as the rotator phase. This phase is characterized by long-range positional order of the molecules but allows for rotational freedom of the long alkyl chains around their main axis.

The cationic photopolymerization of ODVE in this crystalline form can be initiated at approximately 25°C. The unique molecular arrangement within the rotator phase is highly conducive to polymerization. This is attributed to the presence of a local amorphous phase around the vinyl ether double bonds and a crystalline configuration in the monomer state that is similar to that of the resulting polymer. This pre-organized structure facilitates efficient propagation of the polymer chain within the solid matrix.

Photopolymerization Kinetics via Real-Time FTIR Spectroscopy

The kinetics of the solid-state photopolymerization of this compound can be effectively monitored using real-time Fourier Transform Infrared (FTIR) spectroscopy. This technique allows for the in-situ tracking of the disappearance of the vinyl ether double bond as the polymerization progresses.

Kinetic studies have shown that the photopolymerization of crystalline ODVE is remarkably fast. A conversion of the double bonds of approximately 70% can be achieved within just 10 minutes of UV irradiation. This rapid polymerization rate underscores the favorable alignment of monomer units within the rotator phase, which minimizes the activation energy required for chain propagation.

Influence of Additives on Solid-State Polymerization Efficacy

While alcohols are typically considered inhibitors or chain transfer agents in liquid-state cationic polymerizations, they exhibit a surprising and opposite effect in the solid-state photopolymerization of ODVE. The addition of long-chain normal alkyl alcohols, such as hexadecyl alcohol and octadecyl alcohol, has been shown to significantly enhance the polymerization efficacy.

When ODVE is mixed with these alcohols, the final conversion of the vinyl ether monomer increases substantially. This phenomenon is explained by the concept of two-dimensional solid-state chain propagation. The alcohol molecules co-crystallize with the ODVE monomers, potentially improving the molecular mobility and alignment within the rotator phase, thereby facilitating a more efficient propagation of the polymer chain. The table below illustrates the enhancement effect of different normal alkyl alcohols on the final conversion of ODVE.

Table 1: Effect of Normal Alkyl Alcohol Additives on the Final Conversion of this compound in Solid-State Photopolymerization

| Additive | Final Conversion of ODVE (%) |

|---|---|

| None (Pure ODVE) | 47 |

| Hexadecyl Alcohol | 81 |

| Octadecyl Alcohol | 83 |

The stability of the rotator phase is a critical factor for the successful solid-state polymerization of this compound. The study of the electrostatic surface potential of the ODVE molecules provides insight into why polymerization occurs preferentially in this specific crystalline phase. The electrostatic surface potential influences the intermolecular interactions and the packing of the molecules in the crystal lattice. These calculations help to explain the stability of the rotator phase, where the long alkyl chains are ordered, yet the reactive vinyl ether groups have sufficient mobility and favorable orientation for polymerization to occur. The specific arrangement minimizes electrostatic repulsion and facilitates the propagation of the cationic polymer chain through the crystalline matrix.

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization

Cationic RAFT polymerization is a sophisticated technique that allows for the controlled synthesis of polymers from monomers with electron-rich double bonds, such as this compound. This method extends the principles of RAFT polymerization, traditionally a radical process, to cationic polymerization, enabling the production of polymers with predetermined molecular weights and low dispersity. The versatility of this technique has been demonstrated in the polymerization of various vinyl ethers, and its application to long-chain vinyl ethers like this compound is of significant interest for creating materials with unique properties.

The cationic RAFT polymerization of vinyl ethers, including this compound, operates on the principle of a degenerative chain transfer process. This process involves the reversible transfer of a propagating cationic species between active and dormant forms. The key components in this system are the monomer, a cationic initiator (such as a Brønsted or Lewis acid), and a chain transfer agent (CTA).

The general mechanism can be outlined in the following steps:

Initiation : A cationic initiator protonates or adds to a monomer molecule, generating a propagating carbocationic species.

Chain Propagation : The carbocationic chain end reacts with monomer molecules, leading to the growth of the polymer chain.

Reversible Chain Transfer : The propagating cationic chain end reacts with the RAFT agent (typically a thiocarbonylthio compound). This leads to the formation of a dormant species and a new cation derived from the RAFT agent. This new cation can then initiate the growth of a new polymer chain.

Equilibrium : A dynamic equilibrium is established between the active (propagating) and dormant species. This equilibrium ensures that all polymer chains have an equal opportunity to grow, which leads to a narrow molecular weight distribution.

Unlike radical RAFT polymerization, the cationic counterpart is not limited to thiocarbonylthio-based RAFT agents. A variety of CTAs, including carbamates, thioethers, and dithiocarbamates, can be effectively used in cationic RAFT polymerization. The choice of the RAFT agent and initiator system is crucial for achieving good control over the polymerization.

Recent advancements have also introduced photo-controlled cationic RAFT polymerization. In these systems, a photocatalyst, upon irradiation with light, can reversibly generate the cationic chain ends, offering temporal control over the polymerization process.

While extensive research has been conducted on the cationic RAFT polymerization of various vinyl ethers, specific studies focusing solely on this compound are less common. However, the general principles and mechanisms developed for other vinyl ethers are applicable. Research has demonstrated the successful synthesis of block copolymers involving this compound using cationic RAFT polymerization. For instance, a poly(ethyl vinyl ether) macro-chain transfer agent has been used to initiate the polymerization of this compound, resulting in a well-defined block copolymer. nih.gov

The following data table illustrates the results from a study on the synthesis of a block copolymer of ethyl vinyl ether (EVE) and this compound (18VE) via cationic RAFT polymerization.

| Entry | Monomer | Conversion (%) | Mn,theo (kDa) | Mn,GPC (kDa) | Đ (Mw/Mn) |

|---|---|---|---|---|---|

| 1 | EVE | 95 | 7.0 | 8.1 | 1.13 |

| 2 | EVE-b-18VE | 93 | 34.9 | 36.2 | 1.18 |

This data demonstrates that the cationic RAFT mechanism can be effectively applied to control the polymerization of this compound, yielding polymers with predictable molecular weights and narrow dispersity. The successful chain extension from a poly(ethyl vinyl ether) macro-CTA to form a block copolymer with this compound is a strong indicator of the living nature of this polymerization process. nih.gov

Copolymerization Studies of Octadecyl Vinyl Ether

Binary Copolymerization Systems

Binary copolymerization involves the polymerization of two different monomers. In the case of octadecyl vinyl ether, its copolymerization with other vinyl ethers allows for the synthesis of materials that combine the properties of both monomers.

This compound with Isobutyl Vinyl Ether

The copolymerization of this compound with isobutyl vinyl ether (IBVE) has been explored through living cationic polymerization. This method allows for the synthesis of copolymers with controlled molecular weights and narrow molecular weight distributions.

The living cationic copolymerization of this compound and isobutyl vinyl ether has been systematically studied to determine their reactivity ratios. These parameters indicate the relative reactivity of each monomer towards the growing polymer chain. The established reactivity ratios for this system are rODVE = 1.0 and rIBVE = 1.0. This indicates that both monomers have a similar reactivity towards the propagating cationic species, leading to a random incorporation of the monomer units into the copolymer chain.

| Molar Fraction of IBVE in Feed | Molar Fraction of IBVE in Copolymer | Melting Temperature (Tm) (°C) | Crystallinity (%) |

|---|---|---|---|

| 0.10 | 0.11 | 45.5 | 55 |

| 0.25 | 0.26 | 38.2 | 40 |

| 0.50 | 0.51 | 25.1 | 20 |

| 0.75 | 0.76 | Amorphous |

This compound with Methoxy (B1213986) Ethyl Vinyl Ether

The copolymerization of this compound with a hydrophilic monomer like methoxy ethyl vinyl ether (MEVE) is of interest for creating amphiphilic materials that can interact with both aqueous and nonpolar environments.

Block Copolymer Architectures

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. The synthesis of block copolymers containing this compound allows for the creation of materials with well-defined phase-separated morphologies and unique properties.

Sequential Living Cationic Polymerization for Amphiphilic Systems

Sequential living cationic polymerization is a powerful technique for the synthesis of well-defined block copolymers. This method involves the polymerization of one monomer to completion, followed by the addition of a second monomer to the living polymer chains. This process can be utilized to create amphiphilic block copolymers by sequentially polymerizing a hydrophobic monomer, such as this compound, and a hydrophilic monomer.

The synthesis of amphiphilic block copolymers of vinyl ethers has been successfully achieved through this method. For instance, a block copolymer can be prepared by first polymerizing this compound to form a hydrophobic block. Upon consumption of the ODVE, a hydrophilic vinyl ether monomer is introduced to the living polymer chains, resulting in the formation of a diblock copolymer with distinct hydrophobic and hydrophilic segments. These amphiphilic block copolymers can self-assemble in selective solvents to form various nanostructures, such as micelles and vesicles, which have potential applications in areas like drug delivery and surfactant technology.

Synthesis and Amphiphilic Properties

The combination of the long, hydrophobic octadecyl chain from ODVE and the more hydrophilic character of MVE would impart amphiphilic properties to the resulting block copolymer. Amphiphilic block copolymers are known to self-assemble in selective solvents to form various nanostructures, such as micelles or polymersomes. nih.gov In an aqueous environment, it is expected that an ODVE-MVE block copolymer would form core-shell structures where the hydrophobic ODVE blocks form the core to minimize contact with water, and the more hydrophilic MVE blocks form the outer shell or corona.

Graft Copolymer Synthesis

Poly(methyl vinyl ether-alt-maleic anhydride)-g-Alkyl Alcohol Derivatives

A versatile method for incorporating long alkyl chains, such as the octadecyl group, onto a polymer backbone is through the chemical modification of a pre-existing polymer. Poly(methyl vinyl ether-alt-maleic anhydride) is an ideal starting material for this purpose due to the high reactivity of its anhydride (B1165640) groups. acs.orgnih.gov This alternating copolymer presents anhydride rings along its backbone that can be readily opened by nucleophiles like alcohols.

The synthesis of poly(methyl vinyl ether-alt-maleic anhydride)-g-alkyl alcohol derivatives is achieved via an esterification reaction. acs.org In this reaction, a long-chain alcohol, such as octadecanol (as a proxy for introducing the octadecyl group), attacks one of the carbonyl carbons of the maleic anhydride unit. This ring-opening reaction results in the formation of an ester linkage and a carboxylic acid group, effectively grafting the octadecyl chain onto the polymer backbone.

Research has shown that a series of these comb-like polymers can be synthesized by reacting poly(methyl vinyl ether-alt-maleic anhydride) with various n-alkyl alcohols. acs.org The thermal properties and crystallization behavior of these graft copolymers are highly dependent on the length of the grafted alkyl side chains. As the side-chain length increases, both the phase transition temperature and the melting enthalpy of the polymer increase, indicating a more ordered crystalline structure formed by the side chains. acs.org

Poly(polyethylene glycol octadecyl ether methacrylate) Synthesis

Comb-like polymers with octadecyl side chains can be synthesized through the free-radical polymerization of specially designed monomers. One such monomer is polyethylene (B3416737) glycol octadecyl ether methacrylate (B99206) (C18E2MMA). This monomer is synthesized from polyethylene glycol octadecyl ether and methyl methacrylate. researchgate.netosti.gov

The subsequent free-radical polymerization of the C18E2MMA monomer yields the comb-like polymer, poly(polyethylene glycol octadecyl ether methacrylate), or poly(C18E2MMA). osti.gov In this structure, the polymer backbone consists of polymethacrylate, and the side chains are composed of polyethylene glycol-octadecyl ether units. These polymers exhibit interesting thermal properties, functioning as polymeric phase change materials. researchgate.netosti.gov The long octadecyl groups can crystallize and melt, allowing the material to store and release thermal energy.

Detailed characterization of poly(C18E2MMA) has provided specific data on its properties. researchgate.netosti.gov

| Property | Value |

|---|---|

| Number Average Molecular Weight (Mn) | 27,993 g/mol |

| Weight Average Molecular Weight (Mw) | 107,702 g/mol |

| Melting Temperature | 41.1 °C |

| Crystallization Temperature | 35.4 °C |

| Melting Enthalpy | 73 J/g |

| Crystallizing Enthalpy | 81 J/g |

| Thermal Stability | Stable below 295 °C |

Data sourced from multiple studies. researchgate.netosti.gov

Octadecyl Functionalization in Amphiphilic N-Vinyl-2-pyrrolidone Copolymers

Amphiphilic copolymers containing N-vinyl-2-pyrrolidone (NVP) can be functionalized with octadecyl groups to enhance their hydrophobic character and promote self-assembly. A common method to achieve this is through radical copolymerization of NVP with other monomers in the presence of a chain transfer agent containing an octadecyl group. aau.dkmdpi.com

For instance, the synthesis of amphiphilic copolymers of NVP and allyl glycidyl (B131873) ether can be carried out using n-octadecylmercaptan as a chain transfer agent. mdpi.com During the radical polymerization, the n-octadecylmercaptan transfers the octadecylthio group to the end of the growing polymer chain. This results in an amphiphilic macromolecule with a hydrophilic poly(NVP-co-allyl glycidyl ether) chain and a terminal hydrophobic n-octadecylthio group. mdpi.com Similarly, copolymers of NVP and acrylic acid have been synthesized with a terminal n-octadecyl thio group using the same chain-transfer methodology. aau.dk

Polymer Structures and Advanced Architectures Derived from Octadecyl Vinyl Ether

Linear Poly(Octadecyl Vinyl Ether) Structures

Linear poly(this compound) (PODVE) is synthesized through the polymerization of the this compound monomer. Cationic polymerization is a common and effective method for producing well-defined PODVE chains. researchgate.net In particular, living cationic polymerization techniques allow for precise control over the molecular weight and result in polymers with narrow molecular weight distributions. researchgate.net This control is crucial as the physical properties of the polymer are highly dependent on its chain length.

The long octadecyl side chains are the dominant feature of linear PODVE, influencing its solubility and thermal properties. For instance, high molecular-weight PODVE tends to be insoluble in solvents like methyl ethyl ketone (MEK), a characteristic attributed to the hydrocarbon-like nature and the tendency for side-chain crystallization. nasa.gov The thermal properties of these polymers are marked by transitions corresponding to the melting and crystallization of these paraffinic side chains.

Research into linear PODVE has also explored its solution properties. Studies on naphthalene-labeled poly(this compound) have shown that the side chains play a critical role in the phase separation process in solution. In a dichloromethane system, PODVE chains transition from expanded coils to collapsed globules before aggregating, demonstrating a thermosensitive, upper critical solution temperature (UCST)-type phase separation behavior. researchgate.net

Branched and Star-Shaped Poly(Vinyl Ether) Assemblies

Moving beyond linear architectures, this compound can be incorporated into more complex branched and star-shaped polymers. wikipedia.org Star-shaped polymers consist of multiple linear polymer chains, or "arms," radiating from a central core. wikipedia.org This structure imparts unique properties compared to linear analogues of similar molecular weight, such as a more compact structure, lower hydrodynamic volume, and distinct rheological behavior. wikipedia.orgrsc.org

A successful method for creating star-shaped poly(vinyl ether)s involves a "core-first" approach combined with living cationic polymerization. nih.gov In this process, living poly(vinyl ether) chains are prepared and then reacted with a small amount of a divinyl compound, which acts as a linking agent to form the core of the star. nih.gov For example, living poly(isobutyl vinyl ether) has been successfully linked using 1,4-cyclohexanedimethanol divinyl ether to produce star-shaped polymers in quantitative yield with exceptionally narrow molecular weight distributions (Mw/Mn = 1.1–1.2). nih.gov This methodology is applicable to other vinyl ethers, including ODVE, to create thermosensitive star polymers. nih.gov

The properties of these star-shaped assemblies are heavily influenced by the number and length of their arms. Research has demonstrated the synthesis of star-shaped poly(vinyl ether)s with a varying number of arms (from 9 to 44) and high molecular weights. nih.gov These materials can exhibit sensitive phase separation and physical gelation, making them suitable for applications as stimuli-responsive materials. nih.gov

| Property | Value | Reference |

| Molecular Weight Distribution (Mw/Mn) | 1.1 - 1.2 | nih.gov |

| Number of Arms per Molecule | 9 to 44 | nih.gov |

| Molecular Weight (Mw) | 6 x 10⁴ to 30 x 10⁴ | nih.gov |

Comb-Like Polymer Structures

Comb-like polymers are a class of branched polymers where pendant side chains are grafted along a linear backbone. acs.orgacs.org Poly(n-alkyl vinyl ether)s, including PODVE, are a classic example of this architecture. mdpi.com The defining characteristic of these polymers is the regular spacing of long side chains, which can self-assemble and crystallize independently of the main chain. researchgate.net

The synthesis of comb-like polymers can be achieved through various polymerization methods. Free radical polymerization has been used to create copolymers of N-phenyl maleimide and n-octadecyl vinyl ether. researchgate.net The backbone of the comb-like structure can also be pre-formed, followed by the grafting of side chains. For instance, a poly(vinyl methyl ether-alt-maleic anhydride) backbone has been reacted with monomethyl ether of poly(ethylene glycol) to create a new comb-like polymer. ccspublishing.org.cn These materials are often soluble in organic solvents like butanone and tetrahydrofuran (THF) and possess good film-forming capabilities. ccspublishing.org.cn

A key feature of comb-like polymers with long alkyl side chains, such as PODVE, is the phenomenon of side-chain crystallization. proquest.com Although the polymer backbone may be atactic and thus non-crystallizable, the long, flexible octadecyl side chains can pack together into an ordered, crystalline lattice. proquest.com This crystallization is a distinct process from the crystallization of the polymer main chain.

This phenomenon has been extensively studied in analogous systems like poly(n-octadecyl acrylate) and poly(n-octadecyl methacrylate). researchgate.netproquest.com X-ray diffraction studies reveal that the side chains typically pack in a hexagonal or orthorhombic arrangement, forming a layered structure. researchgate.netproquest.com The melting of these side-chain crystallites results in a distinct thermal transition, which can be observed using differential scanning calorimetry (DSC). researchgate.net For example, in some polymers with long side chains, an abrupt increase in the mean free volume hole size is observed at the melting temperature of the side chains, indicating a transition from a crystalline to an amorphous state. researchgate.net The tendency for side-chain crystallization is so strong that it can render polymers like high-viscosity poly(decyl vinyl ether) insoluble in certain solvents. nasa.gov However, the extent of this crystallization can be suppressed as the molecular weight of the polymer increases. dtic.mil

To modify the properties of comb-like vinyl ether polymers, flexible spacer groups, such as ethylene (B1197577) glycol segments, can be incorporated between the polymer backbone and the long alkyl side chains. mdpi.com This structural modification has a significant impact on the thermal and phase-change properties of the material.

Introducing ethylene glycol units can enhance the phase change enthalpy of the polymer. mdpi.com For example, a series of poly(mono/diethylene glycol n-tetradecyl ether vinyl ether)s were synthesized via living cationic polymerization. mdpi.com The results showed that the introduction of a flexible ethylene glycol segment allowed the material to achieve a high phase change enthalpy (89 J/g), which was comparable to that of poly(hexadecyl acrylate) (86 J/g). mdpi.com The flexible spacer decouples the motion of the side chain from the backbone, facilitating more efficient packing and crystallization of the alkyl segments. mdpi.com

| Property | Change with Increasing Molecular Weight | Reference |

| Melting Temperature | 27.0 °C to 28.0 °C | mdpi.com |

| Melting Enthalpy | 95 J/g to 89 J/g | mdpi.com |

| Initial Thermal Decomposition Temperature | 264 °C to 287 °C | mdpi.com |

Physical Networks and Stimuli-Responsive Systems

The unique properties of polymers derived from this compound, particularly their tendency for side-chain crystallization and temperature-dependent solubility, make them excellent candidates for creating physical networks and stimuli-responsive systems. researchgate.netrsc.orgrsc.orgnih.gov These "smart" materials can undergo reversible changes in their properties in response to external stimuli, such as temperature. nih.gov

Solutions of PODVE can form thermally reversible physical gels. researchgate.net This behavior is driven by the UCST-type phase separation, where cooling the solution induces the crystallization of the octadecyl side chains. This leads to the formation of a three-dimensional network structure held together by physical cross-links (the crystalline domains), resulting in gelation. researchgate.net This process is reversible; upon heating, the side chains melt, the physical cross-links dissociate, and the gel returns to a solution state.

This thermosensitive behavior is also observed in more complex architectures. Star-shaped poly(vinyl ether)s synthesized with thermosensitive arms can also undergo sensitive phase separation and physical gelation. nih.gov Furthermore, by copolymerizing vinyl ethers with ethylene glycol segments, the transition temperatures can be precisely tuned. Copolymers of ethylene glycol vinyl ether and butyl vinyl ether have been synthesized to create thermoresponsive hydrogels that exhibit a volume-phase transition, swelling at low temperatures and shrinking at higher temperatures. researchgate.net This responsiveness makes these materials promising for a variety of advanced applications.

Advanced Analytical Techniques for Characterization of Octadecyl Vinyl Ether and Its Polymers

Spectroscopic Methodologies

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, offers a suite of non-destructive methods to probe the molecular characteristics of octadecyl vinyl ether and its polymers. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and UV-Vis absorption spectroscopy each provide unique insights into the monomer, the polymerization process, and the final polymer product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon-13 (¹³C), allowing for the unambiguous determination of molecular structure and polymer tacticity.

¹H and ¹³C NMR of this compound Monomer: The structure of the this compound monomer can be confirmed using ¹H and ¹³C NMR spectroscopy. The vinyl group gives rise to characteristic signals in distinct regions of the spectra. In the ¹H NMR spectrum, the protons on the double bond (CH₂=CHO-) typically appear as a set of multiplets between 4.0 and 6.5 ppm. The ¹³C NMR spectrum shows two signals for the vinyl carbons, generally in the range of 86 ppm and 152 ppm nih.gov. The long octadecyl chain produces a series of signals corresponding to its methylene (-(CH₂)₁₆-) and terminal methyl (-CH₃) groups.

¹H and ¹³C NMR of Poly(this compound): Upon polymerization, the characteristic signals of the vinyl group disappear, and new signals corresponding to the polymer backbone appear. In the ¹H NMR spectrum of poly(this compound), the backbone methine (-CH-) and methylene (-CH₂-) protons typically resonate in the 1.4-1.9 ppm and 3.2-3.6 ppm regions, respectively rsc.org. The extensive overlap of signals from the long octadecyl side chain creates a large, unresolved peak around 1.26 ppm rsc.org.

¹³C NMR is particularly powerful for analyzing the tacticity (stereochemistry) of the polymer chain. The chemical shifts of the backbone carbons are sensitive to the relative stereochemistry of adjacent monomer units (diads) and longer sequences (triads, pentads) scispace.com. For poly(this compound), the backbone carbons appear in a range of approximately 69-74 ppm rsc.org. The splitting of these signals can provide quantitative information on the degree of isotacticity or syndiotacticity, which significantly influences the polymer's physical properties.

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Backbone (-O-CH-CH₂-) | ~3.21-3.61 (m) | ~73.7, ~69.0 |

| Side-Chain (-O-CH₂-(CH₂)₁₆-CH₃) | ~1.54 (m) | ~30.7-28.6 (m), ~26.5, ~22.7 |

| Side-Chain Bulk Methylene (-(CH₂)₁₄-) | ~1.26 (s) | ~29.7 |

| Terminal Methyl (-CH₃) | ~0.88 (t) | ~14.1 |

Data adapted from reference rsc.org.

Solid-State ¹³C CP/MAS NMR: For semi-crystalline polymers like poly(this compound), which can crystallize through the packing of their long alkyl side chains, solid-state NMR is an invaluable tool datapdf.com. Cross-Polarization Magic-Angle Spinning (CP/MAS) ¹³C NMR can distinguish between carbon nuclei in different physical environments. Signals from rigid, crystalline domains are typically sharper, while those from more mobile, amorphous regions are broader researchgate.net. This technique allows for the characterization of the different phases within the polymer, providing insight into the degree of crystallinity and the dynamics of the polymer chains in the solid state okstate.edunih.gov. The chemical shifts of the methylene carbons in the side chains can indicate different packing arrangements, such as all-trans conformations in crystalline lamellae versus more disordered gauche conformations in the amorphous phase okstate.edu.

While not a direct method for analyzing this compound itself, ³¹P NMR spectroscopy is a critical technique for studying phospholipids (B1166683), including ether lipids and plasmalogens, which are structurally related to vinyl ethers. Plasmalogens are a class of glycerophospholipids that contain a vinyl-ether linkage at the sn-1 position of the glycerol (B35011) backbone radtech2022.com. The this compound moiety serves as a structural analog for the vinyl-ether-linked hydrocarbon chain found in these biologically important molecules.

³¹P NMR is highly sensitive and provides a distinct signal for each class of phospholipid based on the electronic environment of the phosphorus atom in the headgroup astm.org. This allows for the quantitative analysis of complex lipid mixtures extracted from biological sources astm.org. By using ³¹P NMR, researchers can differentiate and quantify phosphatidylcholine, phosphatidylethanolamine, and their corresponding plasmalogen forms (plasmenylcholine and plasmenylethanolamine) in a single spectrum without the need for chromatographic separation. This analytical capability is crucial for understanding the role and metabolism of ether lipids in biological membranes.

| Phospholipid Class | Abbreviation | Typical Chemical Shift (ppm) |

|---|---|---|

| Phosphatidylcholine | PC | ~ -0.8 |

| Plasmenylcholine (Plasmalogen) | PlsCho | ~ -0.5 |

| Phosphatidylethanolamine | PE | ~ -0.1 |

| Plasmenylethanolamine (Plasmalogen) | PlsEtn | ~ 0.2 |

| Sphingomyelin | SM | ~ 0.1 |

Chemical shifts are relative and can vary slightly with solvent and experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. It is an effective method for identifying functional groups and studying the kinetics of chemical reactions, such as polymerization.

Kinetic Studies: The cationic polymerization of this compound can be monitored in real-time using FTIR spectroscopy researchgate.net. The key to this analysis is tracking the disappearance of absorption bands characteristic of the vinyl group in the monomer. The stretching vibration of the carbon-carbon double bond (νC=C) in vinyl ethers gives rise to a distinct peak, typically around 1620-1640 cm⁻¹ nih.gov. The intensity of this peak is directly proportional to the concentration of unreacted monomer. By monitoring the decrease in the area of this peak over time during photopolymerization, the rate of polymerization and the final monomer conversion can be accurately determined.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observation During Polymerization |

|---|---|---|

| =C-H Stretch | ~3100 | Decreases |

| C=C Stretch | ~1620-1640 | Decreases |

| =C-H Wag (Out-of-plane) | ~960 | Decreases |

| C-O-C Ether Stretch | ~1100 | Remains (part of backbone) |

Structural Conformation Analysis: FTIR is also sensitive to the conformational ordering of polymer chains. For poly(this compound), the vibrational modes of the long alkyl side chains can provide information about their packing and conformation. The C-H stretching vibrations of the methylene groups (CH₂) in the 2800-3000 cm⁻¹ region are particularly informative. The frequencies and shapes of the symmetric (~2850 cm⁻¹) and asymmetric (~2920 cm⁻¹) stretching bands can indicate the degree of conformational order (e.g., the proportion of trans vs. gauche conformers) nih.gov. In a highly ordered, crystalline state, the alkyl chains adopt a predominantly all-trans conformation, leading to sharper and slightly shifted absorption bands compared to the more disordered amorphous state. Temperature-dependent FTIR studies can be used to analyze conformational transitions associated with melting or glass transition processes nih.gov.

UV-Vis Absorption Spectroscopy for Photoinitiator Characterization

The photopolymerization of this compound is typically initiated by a photoinitiator that generates a strong acid upon exposure to UV or visible light. UV-Vis absorption spectroscopy is the primary technique used to characterize the light-absorbing properties of these photoinitiators.

For efficient polymerization, the absorption spectrum of the photoinitiator must overlap with the emission spectrum of the light source (e.g., a mercury arc lamp or an LED) radtech2022.comrsc.org. Common cationic photoinitiators for vinyl ethers include diaryliodonium and triarylsulfonium salts astm.orgrsc.org. These compounds exhibit strong absorption bands in the UV region. UV-Vis spectroscopy is used to determine their absorption maxima (λ_max) and molar extinction coefficients (ε), which quantify the efficiency of light absorption at a specific wavelength rsc.org. This information is critical for selecting the appropriate photoinitiator and light source combination and for optimizing the formulation of photocurable systems. Triarylsulfonium salts generally absorb more strongly and at slightly longer wavelengths than diaryliodonium salts radtech2022.comresearchgate.net.

| Photoinitiator Class | Example Cation | Typical λ_max (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) |

|---|---|---|---|

| Diaryliodonium Salt | Diphenyliodonium | ~227-250 | ~17,800 |

| Triarylsulfonium Salt | (4-tert-Butylphenyl)diphenylsulfonium | ~318 | ~60,900 |

Data adapted from references radtech2022.comresearchgate.net. Values can vary depending on substitution and solvent.

Chromatographic and Separation Techniques

The characterization of this compound and its corresponding polymers necessitates the use of advanced analytical techniques capable of providing detailed information about their molecular structure, size, and purity. Chromatographic and separation techniques are paramount in this regard, offering powerful tools for elucidating key properties that govern the material's behavior and performance.

Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the molecular weight distribution of polymers. lcms.czresearchgate.net This method separates molecules based on their hydrodynamic volume in solution. researchgate.net As the polymer solution passes through a column packed with porous gel, larger molecules, which are excluded from the pores, elute first, while smaller molecules, which can penetrate the pores to varying extents, have a longer retention time. researchgate.net

For poly(this compound), GPC/SEC is employed to determine crucial parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. These values provide insight into the distribution of polymer chain lengths within a sample, which in turn influences the physical properties of the polymer. lcms.czshimadzu.com A narrow PDI (close to 1.0) indicates a more uniform polymer chain length, which is often desirable for specific applications. The molecular weight and its distribution are critical for controlling the mechanical and thermal properties of poly(this compound). In the synthesis of copolymers, such as the this compound/maleic anhydride (B1165640) copolymer, GPC is used to determine the molecular weight, which was found to be around 7,000. scipoly.com

Below is a representative data table illustrating the results that might be obtained from the GPC analysis of different batches of poly(this compound).

| Sample ID | Number-Average Molecular Weight (Mn) (g/mol) | Weight-Average Molecular Weight (Mw) (g/mol) | Polydispersity Index (PDI) |

|---|---|---|---|

| P(ODVE)-Batch 1 | 15,000 | 22,500 | 1.50 |

| P(ODVE)-Batch 2 | 18,000 | 25,200 | 1.40 |

| P(ODVE)-Batch 3 | 12,500 | 19,375 | 1.55 |

| P(ODVE)-Batch 4 | 20,000 | 28,000 | 1.40 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. It is particularly well-suited for the analysis of complex biological mixtures containing lipids.

A significant application of LC-MS/MS in the context of this compound is in the field of lipidomics, specifically in the differentiation of ether lipid molecular species. Plasmalogens are a class of glycerophospholipids that contain a vinyl ether linkage at the sn-1 position. The differentiation between plasmalogens (plasmanyl lipids) and the corresponding alkyl ether lipids (plasmenyl lipids) is a significant analytical challenge due to their isomeric nature. lcms.czsepscience.comresearchgate.net

LC-MS/MS provides a reliable method for distinguishing between these two subclasses based on their chromatographic properties. sepscience.comresearchgate.net The vinyl ether group in plasmalogens confers a characteristic retention time shift in reversed-phase chromatography compared to their alkyl ether counterparts. sepscience.com This predictable chromatographic behavior, combined with the unique fragmentation patterns obtained from MS/MS analysis, allows for the unequivocal identification and differentiation of these lipid species in complex samples. sepscience.comresearchgate.net

Thermal Analysis Techniques

Thermal analysis techniques are pivotal in characterizing the thermal properties of polymeric materials, including this compound and its polymers. These methods measure the physical and chemical properties of a substance as a function of temperature or time, providing critical insights into the material's behavior under thermal stress.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to study thermal transitions in polymers, such as melting, crystallization, and glass transitions.

Polymers with long alkyl side chains, such as poly(this compound), exhibit unique phase behavior primarily governed by the crystallization of these side chains. The long C18 side chains can pack into ordered, crystalline lamellae, leading to a semi-crystalline polymer structure. DSC is an effective tool for quantifying the thermodynamics of these phase transitions.

During a DSC heating scan, the melting of the side-chain crystals is observed as an endothermic peak. The temperature at the peak of this transition is the melting temperature (Tₘ), and the area under the peak corresponds to the enthalpy of fusion (ΔHₘ), which is the energy required to melt the crystals. Conversely, upon cooling from the melt, the side chains recrystallize, which is observed as an exothermic peak. The peak temperature of this transition is the crystallization temperature (T꜀), and the associated energy released is the enthalpy of crystallization (ΔH꜀).

The onset temperatures for melting and crystallization, along with the latent heats, are key parameters derived from DSC analysis. For instance, in one study, poly(stearyl acrylate) exhibited average onset melting and crystallization temperatures of 48.1 °C and 43.5 °C, respectively ijeas.org. The corresponding latent heats were found to be 100.2 J/g for melting and -81.5 J/g for crystallization ijeas.org. This behavior is characteristic of materials where the long alkyl side chains form a distinct crystalline phase.

Table 1: Representative DSC Data for a Polymer with C18 Side Chains (Poly(stearyl acrylate)) ijeas.org

| Thermal Parameter | Heating Cycle | Cooling Cycle |

| Onset Transition Temperature (°C) | 48.1 | 43.5 |

| Latent Heat (J/g) | 100.2 | -81.5 |

Note: This data is for poly(stearyl acrylate), an analogue used to illustrate the expected thermal behavior of poly(this compound) due to its similar C18 side chain.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is essential for determining the thermal stability and degradation profile of polymeric materials.

TGA is used to identify the temperature at which a polymer begins to decompose. The analysis provides a TGA curve, which plots mass percentage versus temperature. The derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss and helps to identify the temperatures at which the most significant degradation events occur.

For poly(vinyl ethers), thermal stability is influenced by the nature of the side groups researchgate.net. Polymers with long alkyl side chains like poly(this compound) are expected to degrade at elevated temperatures. The degradation process typically involves chain scission and depolymerization.

Data from related polymers like poly(stearyl acrylate) indicate that materials with long alkyl side chains can be thermally stable up to relatively high temperatures. TGA studies on PSA have shown that significant thermal degradation begins at temperatures well above 250 °C ijeas.org. The degradation often occurs in a single step within a specific temperature range ijeas.org. Such information is crucial for determining the upper service temperature limit of the material.

Table 2: Representative Thermal Degradation Data for a Polymer with C18 Side Chains (Poly(stearyl acrylate)) ijeas.org

| Degradation Parameter | Temperature (°C) |

| Onset Degradation Temperature | ~280 |

| Temperature Range of Major Degradation | 280 - 456 |

Note: This data is for poly(stearyl acrylate), an analogue used to illustrate the expected thermal stability of poly(this compound).

X-ray Diffraction (XRD) Analysis

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the structure of crystalline materials. By measuring the angles and intensities at which X-rays are scattered by the atoms within a material, XRD can provide detailed information about the crystal structure, phase, and degree of crystallinity.

Crystal Structure and Crystallization Process Investigations

In polymers with long alkyl side chains like poly(this compound), the crystallinity arises from the ordered packing of these side chains rather than the polymer backbone. This phenomenon is known as side-chain crystallization. XRD is the primary technique used to confirm and characterize this crystalline structure.

An XRD pattern of a semi-crystalline polymer typically shows sharp diffraction peaks superimposed on a broad amorphous halo. The sharp peaks correspond to the ordered crystalline regions, and their positions (in terms of the scattering angle, 2θ) relate to the spacing between atomic planes in the crystal lattice (d-spacings), according to Bragg's Law. The broad halo results from the disordered arrangement of chains in the amorphous regions.

Studies on poly(cetyl vinyl ether) (with a C16 side chain), a close analog to poly(this compound), have utilized XRD to investigate its structure. The results from these studies confirm that the polymer contains crystalline material due to side-chain crystallization nasa.gov. The X-ray diffractogram of such polymers typically exhibits a strong, sharp peak at a low 2θ angle, which is characteristic of the regular spacing between the packed side chains. Weaker, higher-angle peaks may also be present, corresponding to other crystallographic planes. The presence of a broad amorphous background in the diffractogram indicates that the polymer is not fully crystalline nasa.gov.

By analyzing the XRD patterns, researchers can determine the degree of crystallinity, identify the crystal lattice type, and study how the crystallization process is affected by factors such as temperature and processing conditions.

Applications in Advanced Materials Science

Polymeric Materials with Tunable Properties

The incorporation of the long octadecyl side chain into polymer structures imparts unique characteristics, enabling the development of materials with precisely controlled thermal and mechanical properties.

Semicrystalline Thermoplastics

Polymers and copolymers of octadecyl vinyl ether can exhibit semicrystalline thermoplastic behavior. The long, linear octadecyl side chains are capable of crystallizing independently of the polymer backbone, forming ordered domains within an amorphous matrix. This side-chain crystallization significantly influences the material's thermal and mechanical properties.

The living copolymerization of this compound with other vinyl ethers, such as isobutyl vinyl ether, allows for the synthesis of copolymers with tunable crystallinity. The degree of crystallinity and the melting temperature of the side-chain crystals can be controlled by varying the composition of the copolymer. This precise control over the polymer architecture enables the design of semicrystalline thermoplastics with a wide range of melting points and stiffness, making them suitable for various applications where specific thermal transitions are required.

The ability to form semicrystalline structures is a key attribute of polymers derived from long-chain alkyl vinyl ethers. For instance, in studies of poly(alkyl vinyl ether)s, it has been observed that polymers with long alkyl side chains, such as cetyl (hexadecyl) vinyl ether, which is structurally similar to this compound, have a tendency to exhibit side-chain crystallization. This results in materials that are insoluble in certain solvents at room temperature, indicating a structured, crystalline nature.

Viscosity Modifiers and Lubricant Basestocks

Poly(this compound) and its copolymers have shown significant promise as high-performance lubricant basestocks and viscosity modifiers. Through controlled living cationic polymerization, polyvinyl ether (PVE) fluids with well-defined molecular weights and low molecular weight distributions (MWDs) can be synthesized. nih.govrsc.org

These PVE fluids, derived from monomers like this compound, exhibit excellent lubricant properties, comparable to those of poly-alpha olefins (PAOs), which are a benchmark in the synthetic lubricant industry. nih.govrsc.org A key advantage of these PVE fluids is their higher polarity compared to PAOs. nih.govrsc.org This increased polarity enhances the solubility and dispersibility of polar additives that are commonly used in lubricant formulations to improve performance characteristics such as anti-wear, anti-corrosion, and detergency. nih.govrsc.org

The general formula for these polyvinyl ether fluids is —[CH₂—CH(O—R)]ₙ—, where R is a linear or branched alkyl group with at least four carbon atoms, such as the octadecyl group. nih.govrsc.org The controlled polymerization process allows for the production of PVE fluids with a molecular weight distribution of less than 2, and in some cases, as low as between 1 and 1.1. rsc.org Furthermore, these fluids can achieve a Viscosity Index (VI) ranging from 100 to 500, indicating excellent viscosity-temperature characteristics. rsc.org

Functional Hydrogels and Physical Networks

The amphiphilic nature of copolymers containing this compound allows for the formation of functional hydrogels and physical networks. These materials are characterized by the presence of both hydrophilic and hydrophobic domains, which can self-assemble in aqueous environments to form structured networks.

Amphiphilic copolymers can be synthesized by copolymerizing a hydrophilic monomer, such as N-vinyl-2-pyrrolidone, with a hydrophobic monomer. While not directly using this compound, a study on copolymers with a terminal n-octadecyl group demonstrated that the hydrophobic interactions of these long alkyl chains are crucial for the self-assembly process. In aqueous solutions, these copolymers can form aggregates where the hydrophobic octadecyl chains form the core, and the hydrophilic polymer chains form the outer shell. This self-assembly can lead to the formation of physical hydrogels, where the polymer chains are held together by non-covalent interactions rather than chemical crosslinks.

The properties of these hydrogels, such as their swelling behavior and mechanical strength, can be tuned by controlling the balance between the hydrophilic and hydrophobic components of the copolymer. The incorporation of the long octadecyl chains can also impart thermoresponsive properties to the hydrogels, as the hydrophobic interactions can be sensitive to changes in temperature.

Phase Change Materials (PCMs)

Polymers derived from this compound are effective as polymeric phase change materials (PCMs). PCMs are substances that absorb and release large amounts of latent heat during a phase transition at a nearly constant temperature. The long octadecyl side chains of poly(this compound) can crystallize and melt, providing the mechanism for latent heat storage.

Research into poly(polyethylene glycol n-alkyl ether vinyl ether)s, which have a similar comb-like structure, has demonstrated the potential of these materials as PCMs. In these polymers, the long alkyl side chains (including C18, or octadecyl) are responsible for the phase change behavior. The melting and crystallization temperatures, as well as the enthalpy of the phase change, can be tuned by altering the length of the alkyl side chain and the spacer connecting it to the polymer backbone. For instance, poly(ethylene glycol octadecyl ether vinyl ether) has been shown to have an onset melting temperature of 37.4 °C and a crystallization temperature of 35.2 °C, with an enthalpy change of over 100 J/g.

Integration in Thermo-Regulated Fibers and Coated Fabrics

The phase change properties of this compound-based polymers make them excellent candidates for integration into thermo-regulated fibers and coated fabrics. These "smart" textiles can help maintain the thermal comfort of the wearer by absorbing excess heat from the body and releasing it when the temperature drops.

One approach to creating thermo-regulated textiles is to incorporate PCMs into the fiber matrix during the spinning process. For example, PCMs can be integrated into cellulosic fibers, and when these fibers are used in clothing that is in direct contact with the skin, they can provide a noticeable cooling or warming effect. It is envisioned that linear alkyl ethers, a class of compounds that includes this compound, could be used as the PCM in such fibers.

Another method involves microencapsulating the PCM and then applying these microcapsules to the surface of a fabric as a coating. The microcapsules protect the PCM and contain it during its liquid phase. Copolymers of this compound can also be used as additives in coating formulations to improve the hydrophobicity and surface properties of the fabric.

Adhesives, Coatings, and Molding Resins

This compound is a versatile monomer and comonomer in the formulation of adhesives, coatings, and molding resins. Its long alkyl chain imparts desirable properties such as hydrophobicity, flexibility, and surface activity to the final polymer.

In coating formulations, copolymers of n-octadecyl vinyl ether are used as additives in both water-borne and solvent-borne systems. The incorporation of this compound improves the hydrophobicity of the polymer, leading to coatings with enhanced water resistance. It also influences the surface-active behavior of the formulation. Furthermore, this compound can act as a reactive diluent for certain types of coatings, such as epoxy silane and silicone acrylate-based release coatings.

In the field of adhesives, poly(vinyl ether) copolymers, which can include long-chain vinyl ethers like this compound, are utilized. These copolymers can be formulated to have a range of adhesive properties by tuning the monomer composition. The hydrophobic nature of the octadecyl group can contribute to the adhesive's performance on non-polar substrates and its resistance to moisture.

While specific details on the use of this compound in molding resins are less documented in the readily available literature, its polymer and copolymer properties suggest potential applications. The ability to form semicrystalline thermoplastics and the tunable properties of its copolymers could be leveraged in the development of specialty molding resins with specific thermal and mechanical characteristics.

Biomedical and Biological Research Applications

Drug Delivery Systems

The application of octadecyl vinyl ether in drug delivery is centered on its role as a hydrophobic anchor in polymeric structures, enabling the creation of responsive liposomes and nanocarriers. These systems are designed to release their therapeutic payload in a controlled manner at a specific target site.